molecular formula C24H27NO B2390263 N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide CAS No. 303797-28-6

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide

Cat. No.: B2390263
CAS No.: 303797-28-6
M. Wt: 345.486
InChI Key: YYLQCSCENNWMHF-UHFFFAOYSA-N
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Description

Adamantane Core Architecture and Cage Structure Analysis

The adamantane moiety in this compound constitutes a diamondoid framework comprising three fused cyclohexane rings in a rigid, stress-free configuration. Its carbon skeleton is topologically identical to diamond crystal structures, with alternating tetrahedral and chair conformations in the fused rings. The adamantane core is characterized by:

Property Value/Description Source
Molecular Formula (Core) C₁₀H₁₆
Symmetry Tetrahedral (T₆ symmetry in idealized form)
C–C Bond Lengths ~1.54 Å (comparable to diamond)
Thermal Stability High melting point (270°C for pure adamantane)

The 1-adamantyl substituent in this compound is connected to the phenyl ring at the para position, maintaining the adamantane’s rigid structure.

Positional Isomerism in Phenyl-Adamantyl Substitution Patterns

The substitution pattern at the 3-position of the phenyl ring relative to the adamantane attachment is critical for steric and electronic interactions. While the target compound specifies a 3-phenyl-1-adamantyl arrangement, related studies on 2-phenyladamantane and 3-phenyladamantane derivatives highlight key differences:

  • 2-Phenyladamantane :

    • The phenyl group is positioned adjacent to the adamantane cage, leading to perpendicular conformers with skewed orientations due to steric hindrance.
    • NMR studies show a two-fold rotational barrier (~7.5 kJ/mol) around the C–C bond connecting the phenyl and adamantane moieties.
  • 3-Phenyladamantane :

    • The meta substitution reduces steric clash, allowing for greater rotational freedom.
    • Computational models (e.g., AM1) suggest lower energy barriers for internal rotation compared to ortho-substituted analogs.

For this compound, the 3-phenyl substituent likely adopts a conformation that minimizes steric interactions with the acetamide group.

Acetamide Functional Group Conformational Analysis

The acetamide group (-NHCOCH₃) introduces conformational flexibility due to restricted rotation around the C–N bond. Key factors influencing its geometry include:

Parameter Impact on Conformation Source
Amide Bond Rotation Restricted by resonance stabilization (~20 kcal/mol barrier)
S···O=C Interactions Potential 1,5-type sulfur-oxygen interactions stabilize Z-conformers in thienyl analogs
Steric Effects Bulky 1-adamantyl group may enforce specific rotamers to avoid spatial overlap

In solution, the acetamide group likely adopts a planar Z-conformation due to resonance stabilization. Solid-state studies of analogous compounds (e.g., N-(3-phenylpropyl)acetamide) reveal hydrogen-bonded networks involving the amide group.

X-ray Crystallographic Studies of Molecular Packing

While no direct crystallographic data exists for the target compound, insights can be drawn from adamantane-linked sulfonamides and triazoles:

Feature Observed in Related Compounds Source
Hydrogen Bonding N–H···O and C–H···O interactions dominate packing in acetamide derivatives
Van der Waals Packing Adamantane’s high surface area promotes close intermolecular contacts
Conformational Flexibility Phenyl-adamantane linkages adopt perpendicular conformers to minimize steric strain

For this compound, molecular packing is expected to involve:

  • Hydrogen bonding between the acetamide NH and carbonyl oxygens.
  • π–π interactions between aromatic rings.
  • Adamantane’s rigid core acting as a scaffold for ordered crystal growth.

Properties

IUPAC Name

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO/c1-17(26)25-22-9-7-21(8-10-22)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQCSCENNWMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide typically involves the reaction of 3-phenyl-1-adamantylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the adamantane core or the phenyl rings are replaced with other groups. .

Scientific Research Applications

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The stability and unique properties of the adamantane core make it useful in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Adamantyl vs. Sulfonyl/Piperazinyl Groups : The adamantyl group in the target compound likely enhances lipophilicity and CNS penetration compared to sulfonamide-based derivatives (e.g., compound 35), which may favor peripheral analgesic effects .
  • Chalcone Hybrids: Compound 6, featuring a nitrophenyl chalcone substituent, demonstrates significantly higher antinociceptive potency, suggesting that extended π-conjugated systems enhance activity . The adamantyl group’s rigid structure may similarly modulate receptor binding but with distinct steric effects.
  • Halogenation Effects : Chlorinated derivatives (e.g., compound 4) are linked to paracetamol photodegradation pathways, highlighting stability challenges absent in adamantyl-containing analogs .

Key Observations :

  • The adamantyl group’s synthesis likely requires specialized reagents (e.g., adamantyl bromide) and catalysts, increasing complexity compared to simpler derivatives .
  • Carbodiimide-mediated coupling (as in ) is a common strategy for amide bond formation but may require optimization for sterically hindered substrates like adamantyl derivatives.

Biological Activity

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide, a compound structurally related to paracetamol, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target of Action
The primary target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This compound acts as a selective antagonist of the TRPA1 channel, which plays a significant role in pain perception and inflammatory responses.

Mode of Action
By inhibiting the TRPA1 channel, this compound can interrupt pain signal transmission , leading to its analgesic properties . This mechanism suggests potential applications in pain management therapies.

The compound exhibits various biochemical properties that may influence its biological activity:

  • Cellular Effects : It may impact cell signaling pathways, gene expression, and cellular metabolism.
  • Molecular Interactions : The compound is suggested to interact with enzymes and proteins, potentially altering their activity and affecting cellular functions.
  • Metabolic Pathways : It may influence metabolic flux and metabolite levels through interactions with specific enzymes or cofactors.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound across different domains:

Antimicrobial Activity

Research indicates that adamantane derivatives like this compound possess significant antimicrobial properties . In vitro studies suggest effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity , showing promise in reducing inflammation markers in experimental models. This property is particularly relevant for conditions characterized by chronic inflammation .

Analgesic Properties

In animal models, this compound demonstrated significant analgesic effects comparable to established pain relievers. The dose-dependent response observed in these studies indicates its potential use in pain management strategies.

Data Tables

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced inflammation markers
AnalgesicSignificant pain relief in animal models

Q & A

Q. What are the optimal synthetic routes for N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide, and how do reaction conditions influence yield?

The synthesis of adamantyl-containing acetamides typically involves multi-step reactions. A common approach includes:

  • Step 1: Functionalization of the adamantane core with a phenyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling .
  • Step 2: Introduction of the acetamide group via nucleophilic substitution or amidation reactions under inert atmospheres (e.g., nitrogen) . Key variables affecting yield include solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst choice (e.g., Pd/C for hydrogenation). Impurities often arise from incomplete adamantane derivatization, requiring purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm adamantyl and phenyl proton environments .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~377.5 g/mol for C₂₄H₂₇NO).
  • HPLC-PDA (≥95% purity threshold) with C18 columns and acetonitrile/water gradients to detect byproducts .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screens should focus on:

  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
  • Enzyme inhibition: Testing against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase, using fluorometric or colorimetric kits .
  • Solubility and permeability: Shake-flask method for aqueous solubility; Caco-2 cell monolayers for intestinal absorption potential .

Advanced Research Questions

Q. How does the adamantyl moiety influence the compound’s pharmacokinetic properties compared to non-adamantyl analogues?

The adamantyl group enhances lipophilicity (logP ~4.2 predicted), improving blood-brain barrier penetration but reducing aqueous solubility. Comparative studies with non-adamantyl derivatives (e.g., phenyl or cyclohexyl substitutions) show:

  • Longer half-life due to metabolic resistance (adamantane’s rigid structure slows cytochrome P450 oxidation) .
  • Higher plasma protein binding (>90%), necessitating dose adjustments in vivo .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay variability: Standardize protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Compound stability: Test degradation under storage (e.g., -20°C vs. room temperature) via LC-MS .
  • Batch-to-batch variability: Implement QC metrics (e.g., ≥95% purity, residual solvent limits) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

SAR strategies include:

  • Adamantyl substitution: Replace 3-phenyl with electron-withdrawing groups (e.g., CF₃) to modulate target affinity .
  • Acetamide modification: Introduce sulfonamide or benzamide moieties to enhance hydrogen bonding with enzymes .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding modes with COX-2 or kinase targets .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Industrial-scale production faces:

  • Adamantane functionalization: High-pressure reactors (≥10 atm) needed for efficient coupling, increasing costs .
  • Racemization risk: Chiral centers in intermediates require asymmetric catalysis (e.g., BINAP ligands) .
  • Purification bottlenecks: Switch from column chromatography to crystallization (solvent: hexane/ethyl acetate) .

Methodological Notes

  • Data Validation: Cross-reference experimental results with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Contradictory Results: Use meta-analysis frameworks to harmonize data from disparate studies .
  • Safety Protocols: Adhere to OSHA guidelines for handling adamantane derivatives (flammable, irritant) .

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